Antiproliferative Activity vs. Kadusurain A
In a direct head-to-head comparison within the same study, Kadsuphilin A (Compound 4) exhibited weak antiproliferative activity against A549, HCT116, HL-60, and HepG2 human tumor cell lines, while the structurally related analog Kadusurain A (Compound 1) demonstrated significant antiproliferative effects with IC50 values ranging from 1.05 to 12.56 μg/ml [1]. This quantitative difference highlights the impact of specific structural modifications on biological potency.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Weak antiproliferative activity (IC50 values not reported as >12.56 μg/ml or inactive) |
| Comparator Or Baseline | Kadusurain A (IC50: 1.05 - 12.56 μg/ml) |
| Quantified Difference | >2.4-fold (minimum) difference in potency based on reported range |
| Conditions | MTT assay; A549, HCT116, HL-60, and HepG2 human tumor cell lines |
Why This Matters
This data confirms that Kadsuphilin A serves as an effective low-potency control or structural scaffold for SAR studies, in contrast to the more potent Kadusurain A.
- [1] Zhao, Q. J., Song, Y., & Chen, H. S. (2014). Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea. Archives of Pharmacal Research, 37(11), 1375–1379. View Source
